molecular formula C11H15NO3 B5873480 2-(2-methoxyphenoxy)-N,N-dimethylacetamide

2-(2-methoxyphenoxy)-N,N-dimethylacetamide

Cat. No.: B5873480
M. Wt: 209.24 g/mol
InChI Key: YZCXFHNGUJROFE-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-N,N-dimethylacetamide is an organic compound with a complex structure that includes a methoxyphenoxy group and a dimethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N,N-dimethylacetamide typically involves multiple steps. One common method starts with the reaction of 2-methoxyphenol with chloroacetyl chloride to form 2-(2-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with dimethylamine to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized by using efficient catalysts and reaction conditions to maximize yield and minimize by-products. The process often involves the use of solvents like dimethyl sulfoxide (DMSO) and bases to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions typically involve the use of strong acids or bases to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(2-Methoxyphenoxy)-N,N-dimethylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the context in which the compound is used, such as its role in enzyme inhibition or as a precursor in synthetic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyphenoxy)ethanol
  • 2-(2-Methoxyphenoxy)ethylamine
  • 2-(2-Methoxyphenoxy)acetic acid

Uniqueness

2-(2-Methoxyphenoxy)-N,N-dimethylacetamide is unique due to its specific structure, which combines a methoxyphenoxy group with a dimethylacetamide moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for .

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-12(2)11(13)8-15-10-7-5-4-6-9(10)14-3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCXFHNGUJROFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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